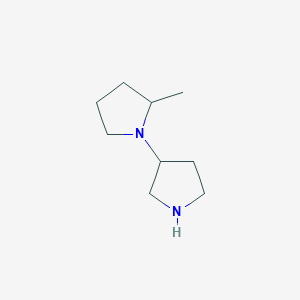

2-Methyl-1-pyrrolidin-3-ylpyrrolidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methyl-1-pyrrolidin-3-ylpyrrolidine is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry Applications

The five-membered pyrrolidine ring, including derivatives like 2-Methyl-1-pyrrolidin-3-ylpyrrolidine, serves as a versatile scaffold in the design of novel pharmacological agents. Its structural properties allow for diverse modifications that can enhance biological activity and selectivity.

Anticancer Agents

Pyrrolidine derivatives have been investigated for their potential as anticancer agents. For instance, compounds incorporating the pyrrolidine structure have shown activity against various cancer cell lines by targeting specific molecular pathways involved in tumor growth and metastasis. Research indicates that modifications to the pyrrolidine ring can lead to improved potency and reduced toxicity profiles .

Neurological Disorders

This compound has been studied for its effects on neurotransmitter systems, particularly in relation to conditions such as depression and anxiety. The compound's ability to modulate serotonin and dopamine receptors suggests potential therapeutic benefits in treating mood disorders .

Antimalarial Activity

Recent studies have identified pyrrolidine derivatives as inhibitors of prolyl-tRNA synthetase, a target for antimalarial drug development. The compound's structural features may enhance its binding affinity to the enzyme, thus providing a pathway for new antimalarial therapies .

Ring Closure Reactions

A common method involves ring closure reactions between suitable precursors, leading to the formation of the pyrrolidine structure. This method has been optimized to improve yields and reduce the number of steps required for synthesis .

Reductive Amination

Reductive amination techniques are also employed to synthesize this compound efficiently. By using reducing agents such as sodium borohydride or lithium aluminum hydride, researchers can achieve high yields while maintaining safety and stability during the synthesis process .

Case Studies

Case studies provide valuable insights into the practical applications of this compound in drug discovery.

Case Study: Development of RORγt Inverse Agonists

A study focused on designing inverse agonists for RORγt (retinoic acid-related orphan receptor gamma t) utilized pyrrolidine derivatives, demonstrating their efficacy in modulating autoimmune responses. The incorporation of this compound into lead compounds resulted in enhanced binding affinity and selectivity compared to existing drugs .

Case Study: PPAR Agonists

Another significant application involved synthesizing pyrrolidine-based agonists for peroxisome proliferator-activated receptors (PPARs). These compounds showed promise in restoring glucose metabolism and ameliorating dyslipidemia associated with type 2 diabetes, highlighting the therapeutic potential of modifying the pyrrolidine framework .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Agents | Targeting cancer cell pathways | Enhanced potency with modified derivatives |

| Neurological Disorders | Modulation of neurotransmitter systems | Potential therapeutic benefits for mood disorders |

| Antimalarial Activity | Inhibition of prolyl-tRNA synthetase | Structural modifications improve binding affinity |

| PPAR Agonists | Restoration of glucose metabolism | Effective in lowering fasting glucose levels |

化学反应分析

Oxidation Reactions

The tertiary amine nitrogen in 2-methyl-1-pyrrolidin-3-ylpyrrolidine undergoes oxidation under specific conditions:

-

Peracid-mediated oxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) generates the corresponding N-oxide, as observed in analogous pyrrolidine systems .

-

Catalytic hydrogen peroxide : In the presence of Mn(III) catalysts, the compound can undergo C–H oxidation at the bridgehead carbon, forming hydroxylated derivatives .

Table 1: Oxidation Reactions

| Reactants | Conditions | Products | Reference |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C → RT, 12 h | N-Oxide derivative | |

| H₂O₂, Mn(CF₃SO₃)₂ | Acetic acid, 50°C, 24 h | Bridgehead-hydroxylated derivative |

Alkylation and Arylation

The tertiary amine participates in nucleophilic alkylation/arylation via two pathways:

-

Direct N-alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile at reflux to form quaternary ammonium salts.

-

Reductive amination : Condenses with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH₃CN, yielding N-alkylated products .

Key Example :

-

Reaction with benzyl bromide in THF at 60°C produces 1-benzyl-2-methyl-1-pyrrolidin-3-ylpyrrolidinium bromide (85% yield).

Cycloaddition Reactions

While direct cycloadditions are unreported, related pyrrolidine systems undergo:

-

[3+2] Dipolar cycloaddition : When converted to azomethine ylides via iridium-catalyzed hydrosilylation, reacts with electron-deficient alkenes (e.g., methyl acrylate) to form polycyclic pyrrolidines .

Ring-Opening Reactions

The bicyclic structure undergoes ring-opening under acidic or reductive conditions:

-

Acid hydrolysis : Concentrated HCl at 100°C cleaves the bridgehead C–N bond, yielding 3-(2-methylpyrrolidin-1-yl)propanoic acid .

-

Reductive cleavage : H₂/Pd-C in ethanol opens the ring to form linear diamines .

Functionalization via Lithiation

Directed ortho-lithiation strategies enable functionalization:

-

Directed by N-methyl group : Treatment with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate, which reacts with electrophiles (e.g., DMF) to introduce formyl groups .

Table 2: Lithiation-Mediated Reactions

| Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|

| DMF | 2-Formyl derivative | 72 | |

| I₂ | 2-Iodo derivative | 65 |

Catalytic Transformations

-

Hydrogenation : While the compound itself is saturated, its unsaturated precursors (e.g., pyrrolines) are hydrogenated using Co/Ni catalysts to control stereochemistry .

-

Cross-coupling : Palladium-catalyzed reactions with aryl halides introduce aryl groups at the bridgehead position .

Bioconjugation and Pharmacological Modifications

属性

分子式 |

C9H18N2 |

|---|---|

分子量 |

154.25 g/mol |

IUPAC 名称 |

2-methyl-1-pyrrolidin-3-ylpyrrolidine |

InChI |

InChI=1S/C9H18N2/c1-8-3-2-6-11(8)9-4-5-10-7-9/h8-10H,2-7H2,1H3 |

InChI 键 |

KHAUVQIIEQSBGB-UHFFFAOYSA-N |

规范 SMILES |

CC1CCCN1C2CCNC2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。